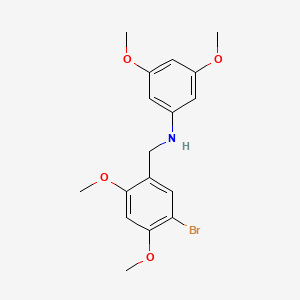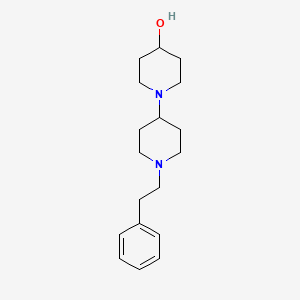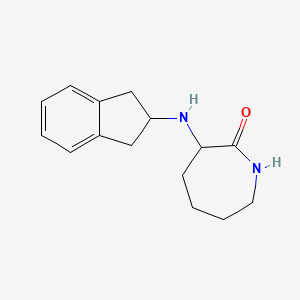![molecular formula C18H30N4 B3853968 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine](/img/structure/B3853968.png)
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine
Overview
Description
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a piperazine derivative that acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in a variety of physiological processes. In
Mechanism of Action
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the brain, heart, and liver. The sigma-1 receptor is involved in several physiological processes such as calcium signaling, protein synthesis, and cell survival. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine binds to the sigma-1 receptor and inhibits its activity, which leads to the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which makes it a potential therapeutic agent for depression and anxiety. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has also been shown to enhance the neuroprotective effects of nerve growth factor, which makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are modulated by this protein. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
However, there are also some limitations to using 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine also has a low affinity for the sigma-1 receptor, which means that high concentrations of the compound may be required to achieve significant effects.
Future Directions
There are several future directions for the use of 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine in scientific research. One potential application is in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has been shown to enhance the neuroprotective effects of nerve growth factor, which makes it a potential therapeutic agent for these diseases.
Another potential application is in the study of the sigma-1 receptor and its role in various physiological processes. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are modulated by this protein.
Conclusion:
In conclusion, 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a selective antagonist of the sigma-1 receptor, which makes it a potential therapeutic agent for various diseases such as Alzheimer's disease, depression, and schizophrenia. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the use of 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine in scientific research, including the development of therapeutic agents for neurodegenerative diseases and the study of the sigma-1 receptor and its role in various physiological processes.
Scientific Research Applications
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has been used in various scientific research studies due to its selective antagonism of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in several physiological processes such as cell differentiation, apoptosis, and neurotransmitter release. 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has been shown to modulate the activity of the sigma-1 receptor, which makes it a potential therapeutic agent for various diseases such as Alzheimer's disease, depression, and schizophrenia.
properties
IUPAC Name |
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4/c1-20-13-15-22(16-14-20)19-18-8-11-21(12-9-18)10-7-17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBCTSPDULRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{3-[(4-methylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3853914.png)
![2-{[(3,4-difluorophenyl)amino]methyl}-4-nitrophenol](/img/structure/B3853922.png)


![2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3853935.png)
![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-propanediamine](/img/structure/B3853944.png)

![4-{3-[(cyclopropylmethyl)(propyl)amino]butyl}phenol](/img/structure/B3853950.png)
![4-[(3-methylcyclohexyl)amino]cyclohexanol](/img/structure/B3853963.png)
![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol](/img/structure/B3853965.png)
![5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3853977.png)
